molecular formula C8H6F4O B2606315 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol CAS No. 2383817-73-8

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol

Cat. No.: B2606315
CAS No.: 2383817-73-8
M. Wt: 194.129
InChI Key: NNBYXDBBXQYLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of 3-methylphenol with trifluoromethyl iodide in the presence of a base and a fluorinating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using specialized equipment to handle the reagents and reaction conditions. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can result in the replacement of fluorine or trifluoromethyl groups with other functional groups.

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine and trifluoromethyl groups.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol involves its interaction with molecular targets through the phenol group and the fluorinated substituents. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: Similar structure but lacks the methyl group.

    3-Fluoro-4-methylphenol: Contains a fluorine and methyl group but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the fluorine and methyl groups.

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the phenol ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYXDBBXQYLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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